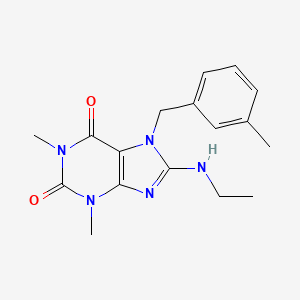

8-(ethylamino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Description

This compound belongs to the xanthine derivative family, characterized by a purine core with substitutions at positions 1, 3, 7, and 8. Key structural features include:

- 1,3-dimethyl groups: Common in xanthines like caffeine, these groups enhance metabolic stability and influence receptor binding .

- 8-ethylamino group: Replaces the typical 8-chloro or 8-oxygenated substituents, introducing a basic amine that may enhance hydrogen bonding with biological targets .

Synthetic routes often begin with 8-chloro-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6-dione (compound 8 in ), where nucleophilic substitution replaces chlorine with ethylamine under microwave or thermal conditions .

Properties

IUPAC Name |

8-(ethylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2/c1-5-18-16-19-14-13(15(23)21(4)17(24)20(14)3)22(16)10-12-8-6-7-11(2)9-12/h6-9H,5,10H2,1-4H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXJMJTUOJMAQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)N(C(=O)N2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(ethylamino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method involves the alkylation of a purine derivative with an appropriate alkylating agent under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(ethylamino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the purine ring.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaOH or KOH.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Overview

8-(ethylamino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. Its unique structure includes an ethylamino group and is characterized by significant potential in various scientific fields, particularly in chemistry, biology, and medicine.

Chemistry

This compound serves as a building block in the synthesis of more complex molecules. Its unique substitution pattern allows for the exploration of new chemical entities that can exhibit varied properties and reactivities.

Biology

Research has focused on the compound's role in biochemical pathways involving purine derivatives. It is studied for its potential to influence metabolic processes and enzyme activities related to purine metabolism.

Medicine

The therapeutic potential of this compound is significant, particularly regarding diseases linked to purine metabolism. Investigations include:

- Anticancer Activity: Preliminary studies suggest it may inhibit cancer cell proliferation by modulating purine metabolism.

- Anti-inflammatory Effects: Research indicates potential anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

Industry

The compound is utilized in pharmaceutical development and agrochemical formulations. Its unique properties make it a candidate for creating new drugs and agricultural chemicals that require specific biochemical interactions.

Research indicates that this compound interacts significantly with metabolic pathways involving purines. Its structural features suggest it may modulate enzyme activity related to these pathways, affecting various physiological processes.

Case Studies

Case Study 1: Anticancer Research

A study investigated the effects of this compound on specific cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Activity

In vitro experiments demonstrated that the compound could reduce inflammatory markers in cultured cells exposed to pro-inflammatory stimuli. This suggests potential applications in treating conditions like arthritis or other inflammatory diseases.

Mechanism of Action

The mechanism of action of 8-(ethylamino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors involved in purine metabolism, thereby modulating their activity. This interaction can lead to changes in cellular processes such as DNA synthesis, energy production, and signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The table below highlights key analogs and their substituents:

Impact of Substituents

- R8 Modifications: Chloro (): Serves as a synthetic precursor; electron-withdrawing nature facilitates nucleophilic substitution but reduces target interaction compared to ethylamino . Piperazinyl (): Bulky and polar, enhancing solubility but possibly reducing blood-brain barrier penetration . Sulfonyl (): Electron-withdrawing, likely altering redox properties and metabolic pathways .

R7 Modifications :

Biological Activity

8-(ethylamino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative with significant potential in various biological applications. Its unique chemical structure, featuring an ethylamino group, two methyl groups, and a 3-methylbenzyl group, positions it as a candidate for therapeutic exploration. This article reviews its biological activity based on diverse research findings.

- IUPAC Name: 8-(ethylamino)-1,3-dimethyl-7-(3-methylphenyl)methylpurine-2,6-dione

- CAS Number: 376623-79-9

- Molecular Formula: C17H21N5O2

- Molecular Weight: 329.38 g/mol

The biological activity of this compound is primarily attributed to its interaction with purine metabolic pathways. It is believed to modulate the activity of enzymes and receptors involved in these pathways, affecting processes such as:

- DNA Synthesis: The compound may influence nucleic acid metabolism by acting on enzymes like DNA polymerases.

- Energy Production: It can affect ATP synthesis and cellular energy metabolism.

- Signal Transduction: It may interact with signaling pathways that are critical for cellular communication.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

Case Study 1: Antitumor Activity

A study conducted on various purine derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The study highlighted the compound's ability to induce apoptosis through the mitochondrial pathway.

Case Study 2: Antiviral Potential

In vitro experiments with purine derivatives have shown promise against Herpes Simplex Virus (HSV) replication. Although specific data for this compound is sparse, the structural characteristics suggest it could inhibit viral polymerases similarly to other purine analogs.

Data Table: Summary of Biological Activities

Q & A

Basic: How can researchers optimize the synthesis of 8-(ethylamino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione to maximize yield and purity?

Methodological Answer:

Synthesis optimization requires systematic variation of reaction parameters. Key steps include:

- Nucleophilic substitution : Use anhydrous DMF as a solvent and potassium carbonate (K₂CO₃) as a base to facilitate alkylation at position 7 (e.g., ethylation via iodoethane) .

- Temperature control : Maintain 25–60°C to balance reaction kinetics and byproduct formation .

- Purification : Employ silica gel chromatography (e.g., petroleum ether:ethyl acetate = 4:1) for high-purity isolation .

- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance regioselectivity in multi-step reactions .

Basic: What analytical techniques are critical for confirming the substituent positions and structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks to confirm substituents (e.g., ethylamino at position 8, 3-methylbenzyl at position 7) by comparing chemical shifts with analogous purine derivatives .

- Mass spectrometry (MS) : Validate molecular weight (e.g., molecular ion peak at m/z ≈ 357 for C₁₈H₂₃N₅O₂) and fragmentation patterns .

- X-ray crystallography : Resolve bond angles and spatial arrangement of the 3-methylbenzyl group to confirm regiochemistry .

Basic: How can researchers assess solubility and formulate this compound for in vitro assays?

Methodological Answer:

- Solubility screening : Test solvents (e.g., DMSO for stock solutions, aqueous buffers with ≤5% Tween-80 for biological assays) .

- Stability profiling : Conduct pH-dependent degradation studies (e.g., HPLC monitoring at 4–37°C over 48 hours) to identify optimal storage conditions .

Advanced: What experimental strategies elucidate the mechanism of action of this compound in modulating purine-associated enzymes?

Methodological Answer:

- Kinetic assays : Measure inhibition constants (Kᵢ) for adenosine deaminase (ADA) or phosphodiesterases (PDEs) using spectrophotometric detection of substrate conversion .

- Covalent binding studies : Employ LC-MS/MS to identify nucleophilic residues (e.g., cysteine or lysine) modified by the chloroethyl or ethylamino groups .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with recombinant target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.